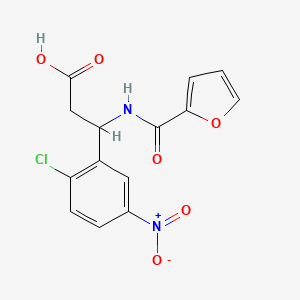
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Descripción general
Descripción
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as BNPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BNPP is a member of the pyrazole family of compounds and has been found to exhibit interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cellular processes. Specifically, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation. By inhibiting HDACs, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide may be able to alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and inflammation, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have other interesting biochemical and physiological effects. For example, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research involving N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of interest is in the development of new cancer treatments that target HDACs. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide and its potential applications in other areas such as neurodegenerative diseases and inflammation. Finally, there is a need for more research on the safety and toxicity of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide, particularly in humans.
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the field of cancer research. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. Additionally, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-benzyl-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-10(16-9-12(8-15-16)17(19)20)13(18)14-7-11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEWXIBIZKNGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4304152.png)

![methyl 4-[1-(4-fluorobenzyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate](/img/structure/B4304164.png)



![7-(1,3-benzodioxol-5-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B4304177.png)


![5-[2-(4-fluorophenyl)vinyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304212.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4304213.png)
![3-(2-chloro-5-nitrophenyl)-3-{[4-methoxy-2-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B4304236.png)

![3-(2-chloro-5-nitrophenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B4304242.png)